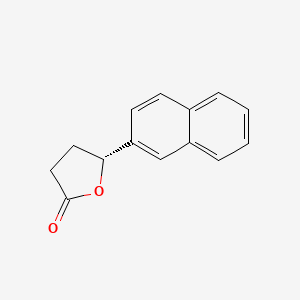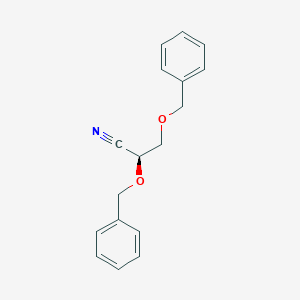
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are commonly found in natural products such as fruits and flowers
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach is the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of a carboxylate salt and an alkyl halide in an S_N2 reaction. This method requires a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a strong base like sodium hydride to deprotonate the carboxylate ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of heterogeneous catalysts, such as silica-supported acids, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol. This reaction typically employs reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Alkyl halides and nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 2,5-dimethylcyclopent-1-ene-1-carboxylic acid.
Reduction: 2,5-dimethylcyclopent-1-ene-1-methanol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism by which ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may further participate in biochemical processes.
類似化合物との比較
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A more complex ester with potential biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
189232-12-0 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
ethyl (5R)-2,5-dimethylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-4-12-10(11)9-7(2)5-6-8(9)3/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChIキー |
RINLPFWDXPUWMB-SSDOTTSWSA-N |
異性体SMILES |
CCOC(=O)C1=C(CC[C@H]1C)C |
正規SMILES |
CCOC(=O)C1=C(CCC1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


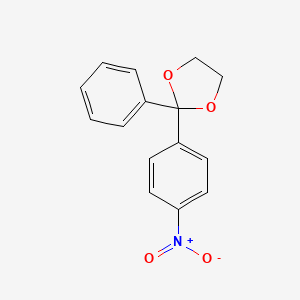
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)

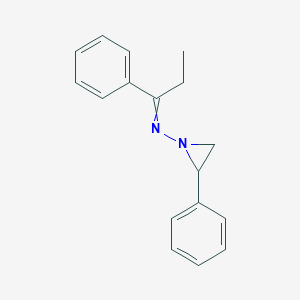

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
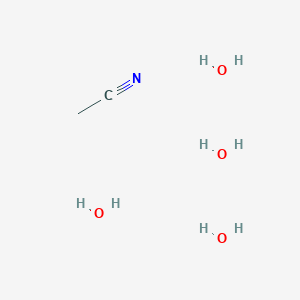
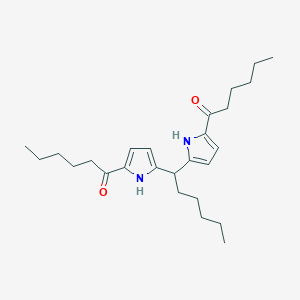
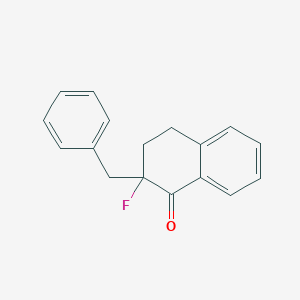
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)

